3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry Boronic esters are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields the corresponding boronic acid, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic ester, and finally reductive elimination to form the desired product . The boronic ester group can also interact with biological molecules, potentially inhibiting enzyme activity or modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar coupling reactions.
4-Quinazolinylboronic Acid Pinacol Ester: Another boronic ester with a quinazoline moiety, used in medicinal chemistry.
2-Phenylboronic Acid Pinacol Ester: A boronic ester with a phenyl group, used in organic synthesis.
Uniqueness
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is unique due to its combination of a quinazoline moiety and a boronic ester group. This structure provides enhanced reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C26H25BN2O2 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-phenyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C26H25BN2O2/c1-25(2)26(3,4)31-27(30-25)20-14-10-13-19(17-20)23-21-15-8-9-16-22(21)28-24(29-23)18-11-6-5-7-12-18/h5-17H,1-4H3 |
InChI Key |
NYXNIWSIAVPALX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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